molecular formula C24H16N2O2 B12893718 1,4-Bis(2-phenyloxazol-4-yl)benzene

1,4-Bis(2-phenyloxazol-4-yl)benzene

Cat. No.: B12893718
M. Wt: 364.4 g/mol
InChI Key: WVGGQEKOYSUUOQ-UHFFFAOYSA-N
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Description

1,4-Bis(2-phenyloxazol-4-yl)benzene is an organic compound with the molecular formula C({24})H({16})N({2})O({2}). It is known for its application as a scintillation luminophore, which means it is used in scintillation counters to detect and measure ionizing radiation. This compound is characterized by its high fluorescence efficiency and photostability, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-phenyloxazol-4-yl)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzoxazole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with terephthaloyl chloride to yield the final product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})) and an inert solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and cost-efficiency. The process involves continuous flow reactors and automated systems to ensure consistent quality and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-phenyloxazol-4-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

1,4-Bis(2-phenyloxazol-4-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Bis(2-phenyloxazol-4-yl)benzene exerts its effects is primarily based on its ability to absorb and emit light. Upon exposure to ionizing radiation, the compound absorbs energy and transitions to an excited state. It then returns to the ground state by emitting photons, which are detected as scintillation signals. This process involves molecular targets such as aromatic rings and pathways related to electronic transitions .

Comparison with Similar Compounds

1,4-Bis(2-phenyloxazol-4-yl)benzene can be compared with other similar compounds like:

The uniqueness of this compound lies in its specific structural arrangement, which provides optimal fluorescence efficiency and photostability for scintillation applications.

Properties

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-phenyl-4-[4-(2-phenyl-1,3-oxazol-4-yl)phenyl]-1,3-oxazole

InChI

InChI=1S/C24H16N2O2/c1-3-7-19(8-4-1)23-25-21(15-27-23)17-11-13-18(14-12-17)22-16-28-24(26-22)20-9-5-2-6-10-20/h1-16H

InChI Key

WVGGQEKOYSUUOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)C4=COC(=N4)C5=CC=CC=C5

Origin of Product

United States

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